BenchChemオンラインストアへようこそ!

Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate

Chemical procurement Purity specification Vendor qualification

This thiophene differentiates at position 3 with a (2-methoxy-2-oxoethyl) side chain — the critical locus for cAMP/cGMP suppression in the 2-(acylamino)-3-thiophenecarboxylate class (benchmark IC₅₀ <5 μM). Lower LogP (2.29 vs ~3.3 for 3-methyl analogs) and 8 H-bond acceptors improve aqueous solubility, reducing assay noise. Procure ≥98% purity to avoid impurity-driven false positives/negatives in PDE isoform profiling. Also serves as a versatile intermediate with four diversification points. Without this substitution, SAR interpretation of 3-position contributions is confounded.

Molecular Formula C18H17NO7S
Molecular Weight 391.39
CAS No. 338393-19-4
Cat. No. B2523205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate
CAS338393-19-4
Molecular FormulaC18H17NO7S
Molecular Weight391.39
Structural Identifiers
SMILESCOC(=O)CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C18H17NO7S/c1-24-12(20)9-11-13(17(22)25-2)16(27-14(11)18(23)26-3)19-15(21)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,19,21)
InChIKeyWRZPMXRNYZQBSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate (CAS 338393-19-4): Chemical Identity, Supplier Landscape, and Baseline Specifications for Procurement Evaluation


Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate (CAS 338393-19-4) is a fully substituted thiophene-2,4-dicarboxylate derivative belonging to the broader 2-(acylamino)-3-thiophenecarboxylate class, a compound family identified as the first small-molecule suppressors of cyclic nucleotide (cAMP/cGMP) signaling with potential therapeutic relevance in secretory diarrhea, polycystic kidney disease, and cAMP-dependent tumor growth [1]. The molecule (MF: C₁₈H₁₇NO₇S; MW: 391.40 g/mol) features a benzoylamino group at the 5-position and a methoxy-2-oxoethyl substituent at the 3-position of the thiophene core, distinguishing it from simpler 3-methyl analogs. Commercially, the compound is available through multiple suppliers including ChemScene (Cat. CS-0581895, purity ≥98%), Leyan (Cat. 1652561, purity 98%), and Sigma-Aldrich/Key Organics BIONET (Cat. KEY465193304, purity 90%), with the CymitQuimica listing (Ref. 3D-NNA39319, purity min. 95%) now discontinued . The compound is supplied exclusively for research and further manufacturing use, not for direct human application.

Why Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate Cannot Be Replaced by Generic Thiophene-2,4-dicarboxylate Analogs


Within the 2-(acylamino)-3-thiophenecarboxylate class, substitution patterns critically govern both biological activity and physicochemical properties. The target compound incorporates a 3-(2-methoxy-2-oxoethyl) side chain, a polar, hydrogen-bond-accepting ester-bearing substituent, in contrast to the 3-methyl group found in the closest commercially cataloged analogs such as Diethyl 5-(benzoylamino)-3-methyl-2,4-thiophenedicarboxylate (CAS 53002-57-6) and Dimethyl 5-[(2-bromobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate . In the foundational SAR study of 124 analogs by Tradtrantip et al. (2008), the nature of the 3-position substituent was a key determinant of cAMP/cGMP suppression potency, with the best compounds achieving IC₅₀ < 5 μM, while many closely related analogs showed substantially weaker activity [1]. This 3-position variation alters LogP (calculated LogP for the target compound is 2.29 vs. approximately 3.0–3.5 for 3-methyl analogs), hydrogen-bond acceptor count (8 vs. 5 for the diethyl 3-methyl analog), and rotatable bond count (6 vs. 5), all of which affect solubility, target engagement, and downstream assay behavior . Generic substitution with a 3-methyl analog therefore introduces an uncontrolled variable in any experiment where 3-position functionality is pharmacophorically or physicochemically relevant.

Quantitative Head-to-Head Evidence for Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate Differentiation vs. Analogs


Supplier Purity Differential: ChemScene and Leyan (≥98%) vs. Sigma-Aldrich/Key Organics BIONET (90%)

Commercially available batches of the target compound exhibit a significant purity range across suppliers. ChemScene (Cat. CS-0581895) and Leyan (Cat. 1652561) both specify purity at ≥98% or 98%, respectively, whereas Sigma-Aldrich/Key Organics BIONET (Cat. KEY465193304) lists the identical compound at only 90% purity . This 8-percentage-point purity gap is substantial for a research chemical: the 90% material may contain up to 10% unidentified impurities that can confound biological assay interpretation or downstream synthetic yields. For procurement decisions where assay reproducibility is paramount, the higher-purity sources provide a materially lower impurity burden.

Chemical procurement Purity specification Vendor qualification Thiophene building block

3-Position Substituent Differentiation: 2-Methoxy-2-oxoethyl vs. 3-Methyl in Closest Commercial Analogs

The target compound carries a 3-(2-methoxy-2-oxoethyl) group (—CH₂CO₂CH₃), whereas the two closest commercially cataloged 5-benzoylamino-thiophene-2,4-dicarboxylate analogs—Diethyl 5-(benzoylamino)-3-methyl-2,4-thiophenedicarboxylate (CAS 53002-57-6) and Dimethyl 5-[(2-bromobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate—both bear a 3-methyl substituent . The 2-methoxy-2-oxoethyl side chain introduces an additional ester carbonyl (hydrogen-bond acceptor), extends the side chain by two heavy atoms, and alters the calculated LogP from an estimated >3.0 (3-methyl analogs) to 2.29 (target compound), indicating greater hydrophilicity . In the 2008 SAR study by Tradtrantip et al., 3-position variation across 124 analogs produced marked differences in cAMP suppression potency, with the best analogs achieving IC₅₀ < 5 μM, whereas many closely related variants showed diminished or negligible activity [1].

Medicinal chemistry Structure-activity relationship Thiophene SAR Lead optimization

Ester Group Differentiation: Dimethyl Ester vs. Diethyl Ester in 2,4-Dicarboxylate Position

The target compound is a dimethyl ester at the 2- and 4-positions of the thiophene ring, whereas the closest benzoylamino-substituted analog, Diethyl 5-(benzoylamino)-3-methyl-2,4-thiophenedicarboxylate (CAS 53002-57-6), is a diethyl ester . Methyl esters are generally more susceptible to esterase-mediated hydrolysis than ethyl esters, potentially yielding different metabolic stability and intracellular carboxylic acid generation rates. In the Tradtrantip et al. (2008) study, the 2-(acylamino)-3-thiophenecarboxylate scaffold was shown to require the carboxylate ester for activity, and the best-performing analogs from the 124-compound SAR had IC₅₀ values of <5 μM for cAMP/cGMP suppression [1]. Although no published head-to-head study directly compares the dimethyl vs. diethyl ester variants of this specific scaffold, the known differential esterase lability of methyl vs. ethyl esters provides a mechanistic basis for expecting different pharmacokinetic and pharmacodynamic profiles.

Prodrug design Esterase stability Pharmacokinetics Chemical biology

Acylamino Substituent: Unsubstituted Benzoyl vs. 2-Bromobenzoyl in Analog Series

The target compound carries an unsubstituted benzoylamino group at the 5-position, whereas a closely related commercially available analog, Dimethyl 5-[(2-bromobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate, bears a 2-bromobenzoyl substituent . The ortho-bromine introduces steric bulk and a halogen-bond donor that can alter target binding conformation and selectivity. In the broader 2-(acylamino)-3-thiophenecarboxylate class, Tradtrantip et al. (2008) demonstrated that acylamino variation was a primary driver of activity differences among 124 analogs, with the best compounds achieving IC₅₀ < 5 μM in cAMP/cGMP suppression assays [1]. The unsubstituted benzoyl group represents the minimal aromatic acyl pharmacophore in this series, making it the appropriate baseline comparator for SAR expansion studies. The brominated analog also carries the risk of CYP450 inhibition liability commonly associated with aryl bromides, a factor irrelevant to the unsubstituted target compound.

Halogen bonding CYP inhibition Medicinal chemistry optimization Thiophene derivatization

Class-Level Biological Activity: 2-(Acylamino)-3-thiophenecarboxylates as cAMP/cGMP Suppressors with IC₅₀ < 5 μM

The target compound belongs to the 2-(acylamino)-3-thiophenecarboxylate class, which was identified from a high-throughput screen of 50,000 small molecules as the first small-molecule suppressors of cellular cAMP and cGMP levels [1]. In the foundational study by Tradtrantip et al. (2008), SAR analysis of 124 synthesized analogs revealed that the best compounds in this class achieved IC₅₀ values of <5 μM for suppression of agonist-induced cAMP and cGMP elevation across multiple cell lines, including FRT cells expressing human CFTR and V2R, CHO-K1 cells, and MDCK renal epithelial cells [1]. The class was shown to function mechanistically as nonselective phosphodiesterase (PDE) activators, suppressing CFTR-mediated Cl⁻ current in T84 colonic cells in response to cholera toxin and E. coli STa toxin, and preventing intestinal fluid accumulation in a closed-loop mouse model of secretory diarrhea [1]. The compounds also prevented cyst growth in an in vitro MDCK cell model of polycystic kidney disease [1]. It must be explicitly noted that no published study has reported the specific IC₅₀ of the target compound (CAS 338393-19-4) in any biological assay; the <5 μM IC₅₀ value is a class-level benchmark derived from the best-performing analogs within the 124-compound series and should not be interpreted as a measured value for this specific compound.

Cyclic nucleotide signaling Phosphodiesterase activation Secretory diarrhea Polycystic kidney disease

Storage and Handling: Refrigerated Storage Requirement (2–8°C) vs. Room-Temperature-Stable Analogs

The ChemScene listing for the target compound specifies storage conditions of 'Sealed in dry, 2–8°C,' indicating a requirement for refrigerated storage to maintain ≥98% purity over time . In contrast, the Sigma-Aldrich/Key Organics BIONET listing (90% purity material) does not specify refrigerated storage, and many 3-methyl-substituted analogs in the class are shipped and stored at ambient temperature . This differential storage requirement suggests that the 3-(2-methoxy-2-oxoethyl) side chain may confer greater susceptibility to thermal degradation, hydrolysis, or transesterification than the 3-methyl substituent. For procurement planning, this implies the need for cold-chain logistics and refrigerated laboratory storage capacity.

Compound stability Procurement logistics Long-term storage Laboratory operations

Recommended Procurement and Application Scenarios for Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate (CAS 338393-19-4)


SAR-by-Catalog Expansion of 2-(Acylamino)-3-thiophenecarboxylate PDE Activators

Researchers building on the Tradtrantip et al. (2008) finding that 2-(acylamino)-3-thiophenecarboxylates function as the first small-molecule cyclic nucleotide suppressors can procure this compound as a unique 3-(2-methoxy-2-oxoethyl)-substituted variant for SAR expansion. Unlike the 3-methyl analogs that dominate commercial catalogs, this compound introduces an extended ester-bearing side chain at the position shown to be critical for cAMP/cGMP suppression activity (class benchmark IC₅₀ < 5 μM for best analogs) [1]. The ≥98% purity material from ChemScene or Leyan is recommended for this application to minimize impurity-driven false positives or negatives in cellular cAMP/cGMP assays .

Chemical Biology Probe Development Targeting cAMP/cGMP-Dependent Pathways

The 2-(acylamino)-3-thiophenecarboxylate scaffold has demonstrated efficacy in suppressing CFTR-mediated Cl⁻ current in T84 colonic cells, preventing intestinal fluid accumulation in a closed-loop mouse model of secretory diarrhea, and inhibiting cyst growth in an in vitro MDCK model of polycystic kidney disease [1]. This compound, with its 3-(2-methoxy-2-oxoethyl) substituent offering lower LogP (2.29) and higher hydrogen-bond acceptor count (8) than 3-methyl analogs, may provide improved aqueous solubility for in vitro assay development . Users should verify compound-specific activity in their target assay, as no published IC₅₀ exists for this exact compound.

Thiophene-2,4-dicarboxylate Building Block for Medicinal Chemistry Diversification

The compound serves as a versatile synthetic intermediate bearing four points of diversification: the 5-benzoylamino group, the 3-(2-methoxy-2-oxoethyl) side chain, and the two methyl ester groups at positions 2 and 4. The dimethyl ester configuration (vs. diethyl ester in the closest benzoylamino analog CAS 53002-57-6) provides differential esterase lability, which may be exploited in prodrug design strategies . The unsubstituted benzoyl group offers a clean baseline for subsequent SAR exploration without the confounding effects of ortho-bromine or other halogen substituents found in commercially available comparators . Procurement of the ≥98% purity grade is essential for synthetic applications where protecting-group compatibility and reproducible yields depend on starting material quality.

Negative Control or Comparator Arm in Phosphodiesterase Activator Studies

Given the steep SAR within the 2-(acylamino)-3-thiophenecarboxylate class—where minor substitution changes can abolish cAMP/cGMP suppression activity entirely—this compound may serve as either an active probe or an inactive control depending on its yet-uncharacterized activity at specific PDE isoforms [1]. Researchers can procure this compound alongside 3-methyl analogs (e.g., CAS 53002-57-6) to systematically probe the contribution of the 3-position substituent to PDE activation potency and isoform selectivity. The availability of the same compound at two purity tiers (90% vs. ≥98%) also enables assessment of impurity impact on assay performance .

Quote Request

Request a Quote for Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.